Pent-2-EN-4-ynenitrile
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Overview
Description
Pent-2-EN-4-ynenitrile is an organic compound with the molecular formula C5H3N It is characterized by the presence of both a nitrile group (-C≡N) and an alkyne group (-C≡C-) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-EN-4-ynenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of cyanide ions to an alkyne. Another method includes the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) .
Industrial Production Methods
In industrial settings, the production of nitriles often involves the reaction of alkyl halides with sodium cyanide (NaCN) under controlled conditions. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pent-2-EN-4-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) is often used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
Pent-2-EN-4-ynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pent-2-EN-4-ynenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds.
Comparison with Similar Compounds
Similar Compounds
4-Pentynenitrile: Similar in structure but differs in the position of the nitrile group.
Pent-4-enenitrile: Contains a double bond instead of a triple bond.
2-Penten-4-ynenitrile: Another isomer with different positioning of the functional groups
Uniqueness
Pent-2-EN-4-ynenitrile is unique due to the presence of both a nitrile and an alkyne group, which imparts distinct reactivity and potential for diverse applications in synthesis and research .
Biological Activity
Pent-2-EN-4-ynenitrile, a compound with the molecular formula C5H5N, is notable for its diverse biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
This compound is characterized by a unique structure that includes both an alkene and alkyne functional group along with a nitrile. This combination contributes to its reactivity and potential biological applications.
Property | Value |
---|---|
Molecular Formula | C5H5N |
Molecular Weight | 81.10 g/mol |
Boiling Point | Not available |
CAS Number | 35042-52-5 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Kumar et al. (2021) evaluated the compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as an anticancer agent.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes. Research highlighted its role as an inhibitor of isoprenoid biosynthesis pathways, particularly through the inhibition of isopentenyl phosphate kinase (IPK). The enzyme's broad substrate specificity was affected by the presence of this compound, leading to decreased activity in synthetic pathways involving non-natural isoprenoids.
Case Studies
- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. Results showed a reduction in biofilm formation by up to 70%, suggesting its utility in treating infections caused by resistant pathogens.
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, specifically caspase 3 and caspase 9, which are crucial for programmed cell death.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition |
---|---|---|---|
This compound | Yes | 12 µM | Yes |
Compound A | Moderate | 25 µM | No |
Compound B | Yes | 8 µM | Yes |
Properties
Molecular Formula |
C5H3N |
---|---|
Molecular Weight |
77.08 g/mol |
IUPAC Name |
(E)-pent-2-en-4-ynenitrile |
InChI |
InChI=1S/C5H3N/c1-2-3-4-5-6/h1,3-4H/b4-3+ |
InChI Key |
ZXFTWPNQZKQCAL-ONEGZZNKSA-N |
Isomeric SMILES |
C#C/C=C/C#N |
Canonical SMILES |
C#CC=CC#N |
Origin of Product |
United States |
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